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molecular formula C16H20N2O2 B8623309 Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

Cat. No. B8623309
M. Wt: 272.34 g/mol
InChI Key: VLSMHUVSLGUZOS-UHFFFAOYSA-N
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Patent
US07560471B2

Procedure details

To a suspension of 30 g (0.15 mol) of 3-piperidin-4-yl-1H-indole and 28 mL (0.2 mol) in 185 ml of anhydrous dichloromethane, 17 ml (0.18 mol) of ethyl chloroformate were added dropwise keeping the temperature of the reaction below 20° C. After 2 h at room temperature, the crude mixture was poured into 100 ml of water. The organic layer was separated and dried with sodium sulphate. After filtration, the solvent was removed under reduced pressure affording 39 g (95% of yield) of the expected product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH:8]=2)[CH2:3][CH2:2]1.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18].O>ClCCl>[CH2:20]([O:19][C:17]([N:1]1[CH2:6][CH2:5][CH:4]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH:8]=2)[CH2:3][CH2:2]1)=[O:18])[CH3:21]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1CCC(CC1)C1=CNC2=CC=CC=C12
Name
Quantity
185 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 20° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(CC1)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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